(-)-taxifolin 3-O-beta-D-xylopyranoside (-)-taxifolin 3-O-beta-D-xylopyranoside (-)-taxifolin 3-O-beta-D-xylopyranoside is a flavanone glycoside that is (-)-taxifolin substituted by a beta-D-xylopyranosyl residue at position 3. It has a role as a metabolite. It is a beta-D-xyloside, a member of 3'-hydroxyflavanones, a flavanone glycoside, a monosaccharide derivative, a tetrahydroxyflavanone and a member of 4'-hydroxyflavanones. It derives from a (-)-taxifolin and a beta-D-xylose.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1917033
InChI: InChI=1S/C20H20O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17-26,28H,6H2/t12-,15+,17-,18+,19-,20+/m1/s1
SMILES:
Molecular Formula: C20H20O11
Molecular Weight: 436.4 g/mol

(-)-taxifolin 3-O-beta-D-xylopyranoside

CAS No.:

Cat. No.: VC1917033

Molecular Formula: C20H20O11

Molecular Weight: 436.4 g/mol

* For research use only. Not for human or veterinary use.

(-)-taxifolin 3-O-beta-D-xylopyranoside -

Specification

Molecular Formula C20H20O11
Molecular Weight 436.4 g/mol
IUPAC Name (2S,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C20H20O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17-26,28H,6H2/t12-,15+,17-,18+,19-,20+/m1/s1
Standard InChI Key UKSPRKDZNYSFRL-HMMBQGTNSA-N
Isomeric SMILES C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
Canonical SMILES C1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Introduction

PropertyValueReference
Molecular FormulaC₂₀H₂₀O₁₁
Molecular Weight436.4 g/mol
Density1.8±0.1 g/cm³
Boiling Point813.6±65.0 °C at 760 mmHg
Flash Point290.3±27.8 °C
Hydrogen Bond Donor Count7
Hydrogen Bond Acceptor Count11
Rotatable Bond Count3
XLogP3-AA0
SolubilityChloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Structural Characteristics

The structure of (-)-taxifolin 3-O-beta-D-xylopyranoside features a 2,3-dihydroflavonol (taxifolin) backbone with a beta-D-xylopyranosyl moiety attached through an O-glycosidic bond at position 3. This glycosylation significantly influences the compound's physicochemical properties, including solubility and bioavailability. The stereochemistry at positions 2 and 3 of the flavanone structure is in the S configuration (2S,3S), which distinguishes it from its diastereomer, (+)-taxifolin 3-O-beta-D-xylopyranoside (2R,3R).

Natural Occurrence and Sources

Plant Sources

(-)-Taxifolin 3-O-beta-D-xylopyranoside occurs naturally in various plant species. It has been identified in several botanical families, with notable concentrations found in members of the Polygonaceae family, particularly species of the genus Polygonum . Other reported sources include Rosa canina and Thujopsis dolabrata . The compound has also been isolated from Pyrola elliptica, where it functions as a significant flavonoid constituent .

Table 2: Natural Sources of (-)-Taxifolin 3-O-beta-D-xylopyranoside

Plant SpeciesFamilyPlant PartReference
Polygonum speciesPolygonaceaeAerial parts
Pyrola ellipticaEricaceaeLeaves
Rosa caninaRosaceaeFruits, leaves
Thujopsis dolabrataCupressaceaeBark, needles

Distribution in Nature

This compound is primarily distributed in plants that grow in temperate regions of the Northern Hemisphere. Its synthesis in plants is part of the flavonoid biosynthetic pathway, where it serves various ecological functions including UV protection, defense against pathogens, and signaling roles in plant-environment interactions . The concentration of (-)-taxifolin 3-O-beta-D-xylopyranoside varies seasonally and is influenced by environmental stressors, suggesting its adaptive role in plant physiology .

Synthesis Methods

Chemical Synthesis Approaches

The synthesis of (-)-taxifolin 3-O-beta-D-xylopyranoside typically involves glycosylation reactions that connect the taxifolin aglycone with the xylose sugar moiety. One established method is the Koenigs-Knorr reaction, which utilizes a xylopyranosyl halide reagent reacted with taxifolin in the presence of a silver salt catalyst. This reaction requires careful control of conditions to ensure the correct stereochemistry at the glycosidic bond.

The general reaction scheme involves:

  • Protection of the reactive hydroxyl groups on taxifolin

  • Activation of the xylose donor (typically using a halide or trichloroacetimidate group)

  • Stereoselective glycosylation reaction

  • Deprotection to yield the final compound

Biotechnological Methods

Increasingly, biotechnological approaches employing glycosyltransferase enzymes are being utilized for the synthesis of flavonoid glycosides like (-)-taxifolin 3-O-beta-D-xylopyranoside. These enzymatic methods offer several advantages over chemical synthesis, including:

  • Higher stereoselectivity and regioselectivity

  • Milder reaction conditions

  • Reduced use of environmentally harmful reagents

  • Potentially higher yields

Specific glycosyltransferases capable of transferring xylose to the 3-position of taxifolin have been identified and employed in biotransformation processes, offering a more environmentally friendly alternative to chemical synthesis methods.

Biological Activities

Antioxidant Properties

(-)-Taxifolin 3-O-beta-D-xylopyranoside demonstrates significant antioxidant activity, which is one of its most well-documented biological properties. This activity is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. Research indicates that the compound can effectively reduce oxidative stress markers in cultured cells, supporting its potential application as a dietary supplement for cellular health protection.

The antioxidant capacity can be measured through standard assays including DPPH radical scavenging, FRAP (ferric reducing antioxidant power), and ABTS assays. These investigations typically show dose-dependent activity with IC₅₀ values that compare favorably with established antioxidants like ascorbic acid.

Anti-inflammatory Effects

Studies have demonstrated that (-)-taxifolin 3-O-beta-D-xylopyranoside possesses notable anti-inflammatory properties. The compound inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), which are key mediators of inflammatory responses. Research has documented its ability to reduce inflammation markers in vivo, suggesting potential therapeutic applications for inflammatory conditions like arthritis.

One particularly noteworthy study investigated the effects of taxifolin glycosides on atopic dermatitis-like skin lesions in animal models. Treatment with this compound significantly reduced the severity of lesions and decreased eosinophil counts and IgE levels, indicating its potential role in managing allergic diseases.

CompoundAntioxidant ActivityAnti-inflammatory ActivityAnticancer Activity
(-)-Taxifolin 3-O-beta-D-xylopyranosideHighModerateSignificant
Dihydroquercetin (2S,3S)ModerateHighModerate
QuercetinVery HighHighVery High

Other Biological Activities

Beyond its primary activities, (-)-taxifolin 3-O-beta-D-xylopyranoside has been reported to inhibit biofilm formation in antibiotic-resistant bacteria, suggesting potential antimicrobial applications. The compound has also shown promising effects in protecting muscle tissue against oxidative damage, which may be relevant for conditions involving muscle degeneration or injury.

Research Applications

Pharmacological Studies

(-)-Taxifolin 3-O-beta-D-xylopyranoside serves as an important compound in pharmacological research, where it is used to investigate mechanisms of flavonoid action and to develop potential therapeutic agents. Studies have explored its bioavailability, pharmacokinetics, and metabolism, providing insights into how glycosylation affects these parameters compared to the aglycone form.

One significant research direction involves comparative pharmacokinetic studies between taxifolin and its glycoside derivatives. These investigations reveal that while glycosylation typically enhances solubility, it may reduce membrane permeability, affecting absorption and half-life in biological systems.

Model Compound for Glycosylation

(-)-Taxifolin 3-O-beta-D-xylopyranoside functions as a model compound in glycosylation studies, aiding in understanding flavonoid chemistry and the mechanisms of glycosylation processes. Its structure allows researchers to investigate how glycosylation influences the properties of flavonoids, including their bioavailability and biological activities.

This application is particularly valuable in developing new methodologies for the selective glycosylation of polyphenolic compounds, which presents significant challenges due to the presence of multiple hydroxyl groups with similar reactivity.

Analytical Methods

Detection and Quantification Techniques

Several analytical methods have been developed for detecting and quantifying (-)-taxifolin 3-O-beta-D-xylopyranoside in plant extracts and biological samples. Common techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and selective, allowing for the detection of the compound in complex matrices. A reverse-phase C18 column with a gradient of acetonitrile/water (0.1% formic acid) is typically employed, with detection at 290 nm, which is optimal for taxifolin derivatives.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is commonly used for quantitative analysis, requiring calibration curves using authentic standards for accuracy.

  • Thin-Layer Chromatography (TLC): TLC is useful for rapid screening and isolation of the compound from plant extracts.

Structural Characterization

Structural characterization of (-)-taxifolin 3-O-beta-D-xylopyranoside typically employs a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and 2D experiments provide detailed information about the structure, including the configuration of the glycosidic bond and the stereochemistry at positions 2 and 3 of the flavanone nucleus.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) helps determine the molecular weight and fragmentation pattern, confirming the presence of the xylose moiety.

  • Infrared (IR) Spectroscopy: This technique provides information about functional groups present in the molecule.

  • UV-Visible Spectroscopy: The absorption spectra offer characteristic patterns for flavonoid glycosides, aiding in their identification.

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